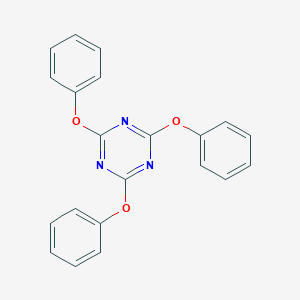

2,4,6-Triphenoxy-1,3,5-triazine

Vue d'ensemble

Description

2,4,6-Triphenoxy-1,3,5-triazine is a chemical compound with the empirical formula C21H15N3O3 . It has a molecular weight of 357.36 . It is used to study the steric structure effects in the triazine system for the formation of polymeric structures .

Synthesis Analysis

An atom-efficient method for the synthesis of 2,4,6-triaryl-1,3,5-triazines involves iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source . This strategy works smoothly under air atmosphere, and affords symmetrical 2,4,6-trisubstituted and unsymmetrical 1,3,5-triazines .Molecular Structure Analysis

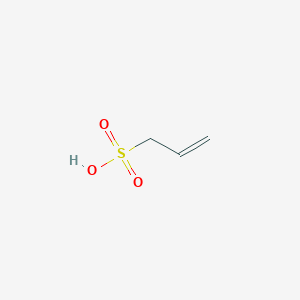

The molecular structure of 2,4,6-Triphenoxy-1,3,5-triazine can be represented by the SMILES stringO(c1ccccc1)c2nc(Oc3ccccc3)nc(Oc4ccccc4)n2 . The InChI representation is 1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H . Physical And Chemical Properties Analysis

2,4,6-Triphenoxy-1,3,5-triazine has a melting point of 232-235 °C (lit.) . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 4 .Applications De Recherche Scientifique

Formation of Polymeric Structures

2,4,6-Triphenoxy-1,3,5-triazine has been utilized in research to study the steric structure effects within the triazine system for the formation of polymeric structures. This application is significant in materials science for developing new polymeric materials with desired properties .

Chiral Stationary Phases

Triazine derivatives are applied as chiral stationary phases in chromatography. They serve as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy and absolute configuration by circular dichroism .

Luminescent Materials and Optical Switches

The compound is also explored for its potential in creating luminescent materials and optical switches. These applications are crucial in the development of new electronic and photonic devices .

Covalent Organic Frameworks (COFs)

A dual-pore covalent organic framework (COF) containing micropores and mesopores has been prepared from 2,4,6-triphenoxy-1,3,5-triazine. This building block introduces double linking sites at each branch of a C3-symmetric skeleton, which is important for gas storage and separation technologies .

Synthesis of Triazine Derivatives

An atom-efficient method for synthesizing 2,4,6-triaryl-1,3,5-triazines involves iron-catalyzed cyclization of aldehydes with NH4I as the nitrogen source. This synthesis is valuable in organic chemistry for creating various triazine derivatives with potential applications in different fields .

Safety and Hazards

The safety and hazards associated with 2,4,6-Triphenoxy-1,3,5-triazine include acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mécanisme D'action

Target of Action

2,4,6-Triphenoxy-1,3,5-triazine (TPT) is primarily used in the creation of covalent organic frameworks (COFs) that are applied in solid-phase microextraction of phthalic acid esters (PAEs) . PAEs are the primary targets of TPT, which are widely used as plasticizers in plastic products .

Mode of Action

TPT interacts with its targets through a process known as solid-phase microextraction. This process integrates sampling, isolation, and enrichment into a single step . The high specific surface, high hydrophobicity, and wide pore size distribution of a TPT-COF coated fiber result in extraordinarily powerful extraction of PAEs .

Biochemical Pathways

It’s known that tpt is used to create a dual-pore covalent organic framework (cof) that contains micropores and mesopores . This COF is then used for the extraction of PAEs from various samples .

Pharmacokinetics

It’s known that tpt is a solid at room temperature and is insoluble in water but soluble in organic solvents .

Result of Action

The primary result of TPT’s action is the effective extraction of PAEs from various samples. The enrichment factor is up to 7790 under optimum conditions . The TPT-COF coated fibers were applied to the extraction of PAEs from (spiked) juice samples, and satisfactory recoveries were achieved .

Action Environment

The action of TPT can be influenced by various environmental factors. For instance, the extraction efficiency of SPME is based on the equilibrium of the analytes between fiber and sample matrix . Therefore, the properties of the fiber, which is coated with TPT-COF, are critical to improve the extraction efficiency . .

Propriétés

IUPAC Name |

2,4,6-triphenoxy-1,3,5-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N3O3/c1-4-10-16(11-5-1)25-19-22-20(26-17-12-6-2-7-13-17)24-21(23-19)27-18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYDYVVVAQKFGBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC(=N2)OC3=CC=CC=C3)OC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062061 | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,6-Triphenoxy-1,3,5-triazine | |

CAS RN |

1919-48-8 | |

| Record name | 2,4,6-Triphenoxy-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1919-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,6-Triphenoxy-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001919488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenyl cyanurate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76476 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3,5-Triazine, 2,4,6-triphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-TRIPHENOXY-S-TRIAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EI8X45A9IB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Pyrolysis of 2,4,6-Triphenoxy-1,3,5-triazine, particularly when combined with melamine, can yield materials exhibiting strong ferromagnetism. [, , ] This opens up possibilities in various fields requiring magnetic materials.

A: 2,4,6-Triphenoxy-1,3,5-triazine tends to form quasi-trigonal or trigonal networks in its crystal structure due to its inherent molecular symmetry. [] This often leads to two-dimensionally noncentrosymmetric arrangements, which are of interest for certain optical properties.

A: Research shows that pyrolyzing 2,4,6-Triphenoxy-1,3,5-triazine with melamine in an argon atmosphere containing a trace amount of dry air results in a material with enhanced ferromagnetism. [] This suggests that controlled pyrolysis conditions can significantly influence the magnetic properties of the resulting material.

A: 2,4,6-Triphenoxy-1,3,5-triazine undergoes nucleophilic aromatic substitution with amines, such as octylamine. [] This reaction exhibits first-order kinetics for each successive substitution on the triazine ring. Temperature significantly affects the reaction rate, with higher temperatures leading to faster substitution due to varying activation energies for each substitution step.

A: Yes, 2,4,6-Triphenoxy-1,3,5-triazine can act as a building block for covalent organic frameworks (COFs). [] When reacted with diphenols in the presence of a catalyst, it forms highly crystalline cyanurate-linked COFs, showcasing its potential in materials science.

A: While 2,4,6-Triphenoxy-1,3,5-triazine itself is not a liquid crystal, it can induce chirality in liquid crystal systems. [] When mixed with achiral rod-like liquid crystals like octylcyano-biphenyl (8CB), it leads to the formation of chiral domains, indicating its potential in influencing the self-assembly of liquid crystalline materials.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Phenylimidazo[2,1-b][1,3,4]thiadiazol-2-amine](/img/structure/B167466.png)

![4-[(2,3-Epoxypropoxy)methyl]-2,2-dimethyl-1,3-dioxolane](/img/structure/B167481.png)